

Comparative analysis of Dhdps-IN-1 activity against different bacterial species

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Compound of Interest		
Compound Name:	Dhdps-IN-1	
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Comparative Analysis of DHDPS Inhibitor Activity: A Guide for Researchers

A Note on "**Dhdps-IN-1**": Publicly available scientific literature and databases do not contain information on a specific compound designated "**Dhdps-IN-1**". Therefore, this guide will focus on a well-characterized DHDPS inhibitor, (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid (MBDTA-2), and its analogues as representative examples for the comparative analysis of Dihydrodipicolinate Synthase (DHDPS) inhibition.

Dihydrodipicolinate synthase (DHDPS) is a crucial enzyme in the diaminopimelate (DAP) pathway, which is essential for lysine biosynthesis in bacteria and plants. Its absence in mammals makes it an attractive target for the development of novel antibiotics and herbicides. This guide provides a comparative analysis of the inhibitory activity of MBDTA-2 and related compounds against DHDPS from different species, based on available experimental data.

Data Presentation: In Vitro Inhibition of DHDPS

The following tables summarize the in vitro inhibitory activity of MBDTA-2 and its derivatives against DHDPS from different organisms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.



Compound	Organism	Enzyme	IC50 (μM)
MBDTA-2	Escherichia coli	DHDPS	47.0 ± 2.3[1]
Arabidopsis thaliana	DHDPS1	66.2 ± 7.6[1]	
Arabidopsis thaliana	DHDPS2	66.0 ± 11.0[1]	-
meso compound 5b	Escherichia coli	DHDPS	9.95 ± 0.6[1]
Arabidopsis thaliana	DHDPS1	35.6 ± 7.4[1]	
Arabidopsis thaliana	DHDPS2	33.9 ± 8.0[1]	-
rac compound 11b	Escherichia coli	DHDPS	19.7 ± 1.5[1]

Meso compound 5b and rac compound 11b are dimeric analogues of MBDTA-2.[1]

Comparative Allosteric Inhibition by L-Lysine

The natural end-product of the DAP pathway, L-lysine, acts as an allosteric inhibitor of DHDPS in many species. However, the sensitivity of DHDPS to lysine inhibition varies significantly across different bacteria, highlighting the structural and regulatory differences in the enzyme.

Bacterial Group	L-lysine Inhibition	IC50 Range (mM)
Gram-negative bacteria	Weakly inhibited	0.25 - 1.0[2]
Gram-positive bacteria	Little or no inhibition	Not applicable[2]
Thermotoga maritima	Not inhibited	Not applicable[2]

This variability in natural feedback inhibition suggests that the efficacy of synthetic inhibitors may also differ between bacterial species. Unfortunately, comprehensive studies detailing the Minimum Inhibitory Concentrations (MICs) of MBDTA-2 or its analogues against a broad panel of bacterial species are not readily available in the surveyed literature. Therefore, a direct comparison of their whole-cell antibacterial activity is not possible at this time.

Experimental Protocols



DHDPS-DHDPR Coupled Enzyme Assay

This assay is commonly used to determine the in vitro inhibitory activity of compounds against DHDPS. It couples the DHDPS reaction with the subsequent reaction catalyzed by Dihydrodipicolinate Reductase (DHDPR).

Principle: DHDPS catalyzes the condensation of pyruvate and (S)-aspartate-β-semialdehyde (ASA) to produce (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA). HTPA is then reduced by DHDPR in the presence of NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the DHDPS activity.

Materials:

- Purified recombinant DHDPS and DHDPR enzymes
- Pyruvate
- (S)-ASA
- NADPH
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- · Test inhibitor compound
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

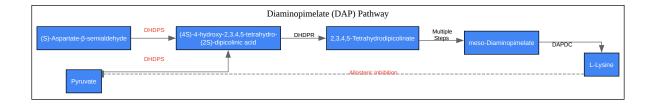
- Prepare a reaction mixture containing the assay buffer, pyruvate, (S)-ASA, and NADPH.
- Add the test inhibitor at various concentrations to the reaction mixture.
- Initiate the reaction by adding the DHDPS and DHDPR enzymes.
- Immediately monitor the decrease in absorbance at 340 nm over time.
- Calculate the initial reaction velocity for each inhibitor concentration.



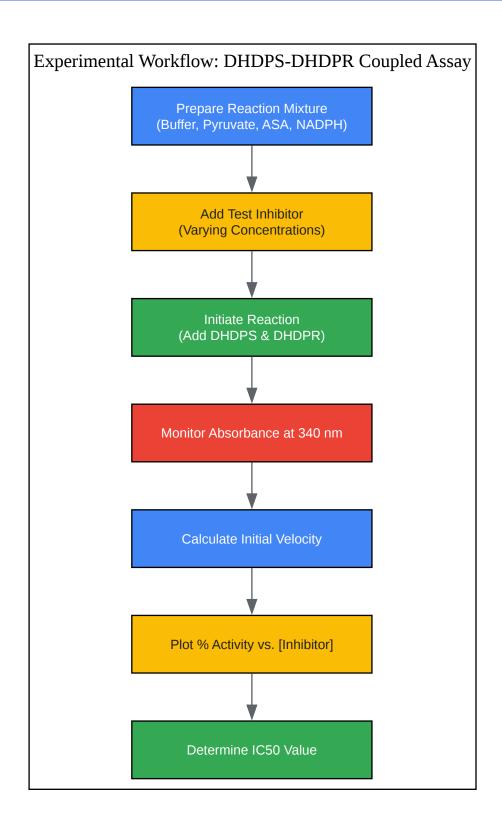
• Plot the percentage of enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Mandatory Visualizations









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